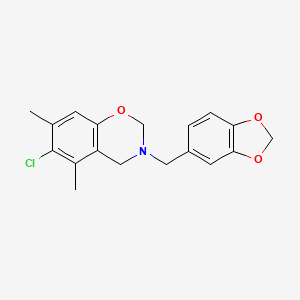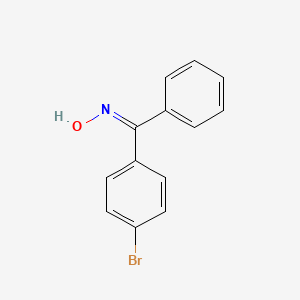
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0975211 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways
The compound is involved in the metabolic pathways of novel antidepressants, such as Lu AA21004. It undergoes oxidative metabolism in the liver, where various enzymes catalyze its conversion into multiple metabolites (Hvenegaard et al., 2012).
Synthesis and Characterization
Organotin(IV) derivatives of 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate exhibit significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).
Chemical Synthesis Techniques
A synthesis technique for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives offers insights into the chemical functionalities and their influence on crystal structures and electrochemical properties (Gabriele et al., 2006).
Antimycobacterial Agents
Benzoxazine derivatives containing the thioxo group show promising antimycobacterial activity against various Mycobacterium strains, indicating potential therapeutic applications in treating mycobacterial infections (Waisser et al., 2010).
Insecticidal Applications
Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including benzoxazine derivatives, have been synthesized and tested for their insecticidal activity, showing effectiveness against common pests (Sawada et al., 2003).
Environmental Applications
Benzoxazinone-mediated triazine degradation studies indicate potential applications in addressing environmental contamination issues, such as atrazine soil and water pollution (Willett et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-5-16-14(12(2)18(11)19)8-20(9-21-16)7-13-3-4-15-17(6-13)23-10-22-15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIZMAOBQIRWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3=CC4=C(C=C3)OCO4)C(=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)